N-methyl-1-(2-naphthyl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

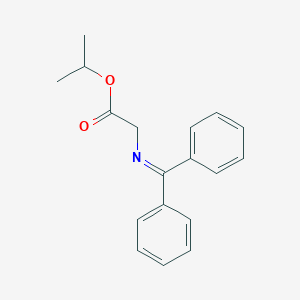

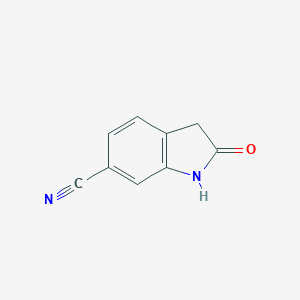

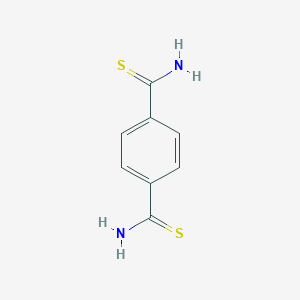

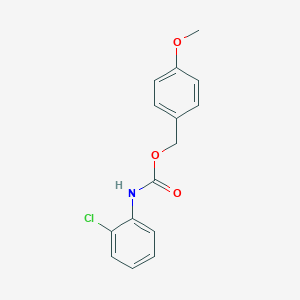

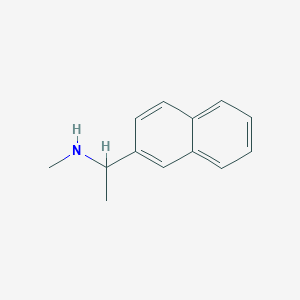

“N-methyl-1-(2-naphthyl)ethanamine” is an organic compound that contains nitrogen . It is also known as “N-methyl-1-naphthalenemethylamine hydrochloride” with a CAS Number of 1197565-94-8 . The compound has a molecular weight of 221.73 .

Molecular Structure Analysis

The InChI code for “N-methyl-1-(2-naphthyl)ethanamine” is1S/C13H15N.ClH/c1-10(14-2)12-8-7-11-5-3-4-6-13(11)9-12;/h3-10,14H,1-2H3;1H . This indicates the presence of a chlorine atom in the compound, suggesting it may exist as a hydrochloride salt . Physical And Chemical Properties Analysis

“N-methyl-1-(2-naphthyl)ethanamine” is a solid at room temperature .Applications De Recherche Scientifique

Environmental Monitoring and Toxicology

2-Naphthylamine, a structurally related compound, has been historically used in various industries and is now recognized for its toxicological effects, particularly as a model bladder carcinogen in laboratory studies. Despite its limited current industrial use, it still finds applications in sewage control, water analysis, and oxytocinase assays. Occupational exposure to such compounds, mainly through inhalation or skin contact, necessitates the establishment of exposure limits to protect workers' health. The metabolism and excretion pathways of 2-naphthylamine, including its transformation into metabolites and excretion in urine, highlight its environmental and health impact. Understanding these pathways is crucial for assessing the risks associated with exposure to naphthyl-based compounds (Czubacka & Czerczak, 2020).

Chemical Recycling and Environmental Sustainability

Research on the chemical recycling of poly(ethylene terephthalate) (PET) highlights the potential of naphthyl-based compounds in enhancing sustainability practices. The process involves the breakdown of PET into its monomers, such as terephthalic acid, through hydrolysis. This method not only addresses the solid waste problem but also conserves petrochemical resources and energy, demonstrating the environmental applications of naphthyl-related chemistry (Karayannidis & Achilias, 2007).

Advanced Materials and Polymer Science

The study of poly(butylene 2,6-naphthalate) (PBN), which contains a naphthalene unit, reveals its exceptional properties like anti-abrasion, low friction, chemical resistance, and gas barrier characteristics. The crystallization behavior of PBN, crucial for developing specific crystal structures and morphologies, underscores the importance of naphthyl-based compounds in the creation of advanced materials with tailored properties for various applications (Ding et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

N-methyl-1-naphthalen-2-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-10(14-2)12-8-7-11-5-3-4-6-13(11)9-12/h3-10,14H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPIUODNLOVPNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1-(2-naphthyl)ethanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.